Cas no 71826-32-9 (Cholesteryl Palmitate-d31)

コレステリルパルミテート-d31(Cholesteryl Palmitate-d31)は、パルミチン酸の脂肪酸鎖部分が31個の重水素(デューテリウム)で標識されたコレステロールエステルです。この安定同位体標識化合物は、脂質代謝研究や質量分析(MS)を用いた定量分析において、内部標準物質として高い有用性を発揮します。特に、リポタンパク質代謝や細胞膜動態の追跡実験において、非標識化合物との明確な識別が可能なため、データの信頼性向上に貢献します。高純度(通常98%以上)で合成され、同位体純度も95%以上を保証するため、精密な分析研究に最適です。

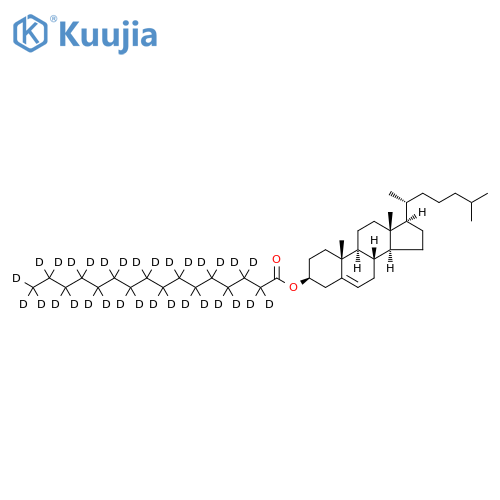

Cholesteryl Palmitate-d31 structure

商品名:Cholesteryl Palmitate-d31

CAS番号:71826-32-9

MF:C43H76O2

メガワット:656.253366470337

CID:5146081

Cholesteryl Palmitate-d31 化学的及び物理的性質

名前と識別子

-

- Cholesteryl Palmitate-d31

-

- インチ: 1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1/i1D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,23D2

- InChIKey: BBJQPKLGPMQWBU-QROSXVLPSA-N

- ほほえんだ: C[C@]12CC[C@H](OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])CC1=CC[C@@]1([H])[C@]3([H])CC[C@]([H])([C@H](C)CCCC(C)C)[C@@]3(C)CC[C@]21[H]

Cholesteryl Palmitate-d31 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Larodan | 71-6416-9-100mg |

Cholesteryl Palmitate-d31 |

71826-32-9 | >98% | 100mg |

€1725.00 | 2025-03-07 |

Cholesteryl Palmitate-d31 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

71826-32-9 (Cholesteryl Palmitate-d31) 関連製品

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量